N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide
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Description
N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of novel sulfonamide derivatives, including those structurally related to N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide, have shown promising antimicrobial activity. These compounds have been tested against various Gram-negative and Gram-positive bacterial strains, with some displaying potent therapeutic potential (Abbasi et al., 2016; Fadel & Al-Azzawi, 2021).
Antitumor and Anticancer Applications
Compounds structurally similar to the chemical of interest have been synthesized and evaluated for their antitumor activities. Some derivatives have shown significant inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents. This includes studies on the antitumor properties of novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and the evaluation of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and sulfonylurea pharmacophores (Horishny et al., 2020; Rostom, 2006).
Enzyme Inhibitory Applications
The enzyme inhibitory potential of sulfonamide derivatives bearing the this compound structure has been investigated, particularly against α-glucosidase and acetylcholinesterase. These studies suggest that such compounds could be valuable in developing treatments for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-6-8-16(9-7-14)27(24,25)22-18-21-15(12-26-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKODZOHCOCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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